molecular formula C15H11NO2 B1355214 3-Cyano-4'-methoxybenzophenone CAS No. 60694-67-9

3-Cyano-4'-methoxybenzophenone

Cat. No. B1355214
CAS RN: 60694-67-9
M. Wt: 237.25 g/mol
InChI Key: CWEXKDRORMHULO-UHFFFAOYSA-N
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Description

3-Cyano-4’-methoxybenzophenone is a chemical compound with the CAS Number: 60694-67-9. It has a molecular weight of 237.26 and its IUPAC name is 3-(4-methoxybenzoyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4’-methoxybenzophenone is represented by the formula C15H11NO2. The InChI code for this compound is 1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 .


Physical And Chemical Properties Analysis

3-Cyano-4’-methoxybenzophenone is a compound with a melting point of 94-95 degrees Celsius .

Scientific Research Applications

Summary of the Application

3-Cyano-4’-methoxybenzophenone has been used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . These species include 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .

Results or Outcomes

Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

Organic Synthesis - Knoevenagel Condensation

Summary of the Application

3-Cyano-4’-methoxybenzophenone can be used in the Knoevenagel condensation . This is a reaction that involves grinding of active methylene compounds with aromatic aldehydes over basic alumina .

Methods of Application or Experimental Procedures

The specific method involves a solvent-free approach for the Knoevenagel condensation, which involves grinding of active methylene compounds with aromatic aldehydes over basic alumina . This solvent-free Knoevenagel approach has been used for the efficient synthesis of 3-cyano and 3-carbethoxycoumarins .

Results or Outcomes

The outcome of this method is the efficient synthesis of 3-cyano and 3-carbethoxycoumarins . The details about the yield or efficiency of the reaction were not provided in the source.

Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

3-Cyano-4’-methoxybenzophenone has been used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for organic light-emitting diodes (OLEDs) . These species include 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .

Results or Outcomes

Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

Safety And Hazards

The safety information available indicates that 3-Cyano-4’-methoxybenzophenone may be an irritant . Always handle with appropriate safety measures.

properties

IUPAC Name

3-(4-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXKDRORMHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484794
Record name 3-CYANO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4'-methoxybenzophenone

CAS RN

60694-67-9
Record name 3-CYANO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 16.5 g. of 3-cyanobenzoyl chloride were added to 80 ml. of methylene chloride. The temperature was brought to approximately 0° C. by means of an external ice bath and kept cold while 20 g. of aluminum chloride were added in portions. A solution of 10.8 g. of anisole in 20 ml. of methylene chloride were added to the reaction solution. The mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured into a mixture of ice water/hydrochloric acid and extracted with ethyl acetate. The layers were separated and the organic layer was washed with water, dried, and concentrated in vacuo. The residue was crystallized from toluene/hexane to which a small amount ethyl acetate had been added to provide 7.7 g. of the desired subtitle intermediate, m.p. 85°-88° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Leigh, DR Arnold… - Canadian Journal of …, 1980 - cdnsciencepub.com
On a déterminé les potentiels de réduction de demi-vague mesurés par voltamétrie cyclique et les énergies de l'état triplet, n,π* mesurées par spectroscopie de phosphorescence, pour …
Number of citations: 80 cdnsciencepub.com

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